2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-18-10-19(2)12-23(11-18)30-27(32)17-31-24-15-26(35-4)25(34-3)14-20(24)13-21(28(31)33)16-29-22-8-6-5-7-9-22/h5-15,29H,16-17H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQGNIDOSPWUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=CC(=C(C=C3C=C(C2=O)CNC4=CC=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the anilinomethyl group and the dimethoxy substituents. The final step involves the acylation of the quinoline derivative with 3,5-dimethylphenylacetyl chloride under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the anilinomethyl group, where nucleophiles like amines or thiols can replace the aniline moiety.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3,5-dimethylphenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may induce apoptosis through the mitochondrial pathway and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression.
- Case Studies : In vitro studies have demonstrated that quinoline derivatives can effectively reduce the viability of cancer cells, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Broad-Spectrum Activity : Quinoline derivatives are known to exhibit activity against both bacterial and fungal pathogens. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Research Findings : A study highlighted the effectiveness of related quinoline compounds against resistant strains of bacteria, emphasizing their role in combating antibiotic resistance .
Neuroprotective Effects
Recent research has explored the neuroprotective properties of quinoline derivatives:
- Mechanism : These compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
- Clinical Relevance : Investigations into the neuroprotective effects of similar compounds have shown promise in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Synthesis and Development
The synthesis of this compound involves several steps that require careful control of reaction conditions:
- Starting Materials : The synthesis typically begins with readily available quinoline derivatives.
- Reaction Conditions : Specific conditions such as temperature, solvent choice, and use of catalysts are crucial to optimize yield and purity.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed for the purification and analysis of the final product.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of signal transduction pathways or metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations
Core Structure Differences: The 1,2-dihydroquinolin-2-one core in the target compound offers partial aromaticity, which may enhance binding to planar targets (e.g., DNA topoisomerases) compared to the fully aromatic quinolin-4-one in 9b and 9c. Quinoxaline-based analogs () exhibit dual nitrogen atoms, enabling stronger hydrogen bonding but reduced solubility.
Substituent Effects: Methoxy vs. Chloro: The 6,7-dimethoxy groups in the target compound improve aqueous solubility compared to 7-chloro substituents in 9c, which confer electron-withdrawing effects and increased reactivity.
Acetamide Side Chain :
- The N-(3,5-dimethylphenyl)acetamide group is conserved in 9b, 9c, and the target compound, suggesting its role as a critical pharmacophore for receptor binding.
- Replacement with N-(2-trifluoromethylsulfanylphenyl) () increases lipophilicity, favoring CNS penetration but risking off-target toxicity.
Pharmacokinetic Properties: The target compound’s methoxy groups likely confer better metabolic stability compared to morpholinone derivatives (), which are prone to esterase-mediated hydrolysis. Trifluoromethylsulfanyl-containing analogs () may exhibit prolonged half-lives due to resistance to oxidative metabolism.
Research Implications
The structural nuances of the target compound position it as a promising candidate for further optimization. Comparative studies highlight the balance between solubility (via methoxy groups) and target engagement (via phenylaminomethyl and acetamide groups). Future work should explore:
- In vitro binding assays against kinase or antimicrobial targets.
- ADME profiling to validate inferred metabolic stability.
- Toxicity screening of the phenylaminomethyl moiety, which lacks data in current literature.
Biological Activity
The compound 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3,5-dimethylphenyl)acetamide is a quinoline derivative noted for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 471.5 g/mol. The structure features a quinoline core, methoxy groups, and an acetamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 894550-87-9 |
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in glioma cells through multiple mechanisms, including the inhibition of the AKT/mTOR pathway and activation of necroptosis pathways .
Case Study: Glioma Cells
A study evaluated the effect of this compound on glioma cell viability. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its mechanism appears to involve interference with bacterial DNA synthesis, similar to other quinoline derivatives that target DNA gyrase and topoisomerase IV .
Case Study: Antimicrobial Efficacy
In vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death.
- Antibacterial Mechanism : By targeting bacterial DNA replication machinery, it disrupts bacterial growth.
Safety Profile
Preliminary toxicity studies suggest that this compound has a favorable safety profile with low cytotoxicity towards normal cells compared to cancerous cells . This selectivity is crucial for its potential therapeutic applications.
Q & A
Basic Questions
Q. What are the key challenges in synthesizing 2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3,5-dimethylphenyl)acetamide, and how can they be methodologically addressed?
- Answer: Synthesis involves multi-step reactions, including cyclization, substitution, and amidation. A critical challenge is controlling regioselectivity during the introduction of the phenylaminomethyl group at the quinoline C3 position. Methodological solutions include:
- Using protecting groups (e.g., acetyl or tert-butoxycarbonyl) to prevent undesired side reactions during substitution steps .
- Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, dichloromethane (CH₂Cl₂) at 0–25°C is effective for acetyl chloride-mediated acetylation .
- Employing chromatographic purification (e.g., silica gel TLC with methanol/CH₂Cl₂ gradients) to isolate intermediates .
Q. How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?
- Answer:
- 1H/13C NMR: Key signals include the quinoline C2-oxo group (δ ~168–170 ppm in 13C NMR), methoxy protons (δ ~3.8–4.0 ppm in 1H NMR), and phenylamino methylene protons (δ ~4.1–4.9 ppm) .
- ESI/APCI-MS: The molecular ion peak (M+H)+ should align with the theoretical molecular weight (C₂₉H₃₀N₃O₅: ~524.6 g/mol). Fragmentation patterns can confirm substituent stability, such as cleavage at the acetamide bond .
Q. What analytical techniques are essential for purity assessment during synthesis?
- Answer:
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) can resolve impurities, particularly unreacted intermediates .
- TLC: Use silica gel plates with CH₂Cl₂/MeOH (95:5) to monitor reaction progress. Spots are visualized under UV or via ninhydrin staining for amine-containing intermediates .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in reported biological activities of this compound across studies?
- Answer: Contradictions in bioactivity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays) may arise from variations in:
- Assay conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
- Cell models: Compare results across primary cells vs. immortalized lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .
- Structural analogs: Use SAR studies to differentiate activity contributions from the quinoline core vs. the 3,5-dimethylphenyl acetamide moiety .
Q. How can computational modeling be integrated into studying this compound’s interaction with biological targets?
- Answer:
- Molecular docking: Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding between the quinoline oxo group and catalytic lysine residues .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of the compound in ATP-binding pockets. Analyze RMSD and binding free energy (MM/PBSA) .
- Pharmacophore modeling: Identify critical features (e.g., hydrogen bond acceptors at C2-oxo and hydrophobic regions near 3,5-dimethylphenyl) to guide analog design .
Q. What experimental approaches optimize reaction yields of critical intermediates like the 3-[(phenylamino)methyl]-1,2-dihydroquinolinone core?
- Answer:
- Catalyst screening: Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to couple phenylamine to the quinoline core. Yields improve with Xantphos as a ligand .
- Solvent optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states during nucleophilic substitution .
- In situ monitoring: Employ FTIR to track carbonyl group conversion (C=O stretch at ~1680 cm⁻¹) and adjust reagent stoichiometry dynamically .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility and formulation stability?
- Answer: Discrepancies may stem from:
- Polymorphism: Characterize crystalline forms via XRD to identify stable polymorphs with higher aqueous solubility .
- Excipient compatibility: Test PEG-400 vs. cyclodextrin-based formulations using accelerated stability studies (40°C/75% RH for 4 weeks) .
- pH-dependent solubility: Perform pH-solubility profiling (pH 1–8) to identify optimal buffering conditions for in vivo studies .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Parameter |
| ----------------------- |
| Solvent |
| Temperature |
| Catalyst |
| Analytical Techniques for Structural Validation |
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| Technique |
| ----------------------- |
| 1H NMR |
| ESI-MS |
| HPLC Retention Time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
